N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on crystal structures of related compounds demonstrate the significance of understanding the molecular and crystallographic characteristics of thienopyrimidin derivatives. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the folded conformation about the methylene C atom of the thioacetamide bridge, emphasizing the importance of intramolecular hydrogen bonding in stabilizing such conformations (Subasri et al., 2016).
Antitumor Activity
Thienopyrimidin derivatives have been investigated for their potential antitumor activities. One study synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity against several human cancer cell lines. This research represents the ongoing effort to find novel compounds with potent anticancer properties (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The synthesis and evaluation of thienopyrimidine derivatives for antimicrobial activity is another area of significant interest. For instance, novel thienopyrimidine linked rhodanine derivatives were prepared and tested for in vitro antimicrobial activity, showcasing the potential of these compounds in combating bacterial and fungal infections (Kerru et al., 2019).
Molecular Docking and Drug Design
Research involving the novel anti-COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, closely related to the compound , has been characterized through spectroscopic methods and computational approaches. This study provides insights into the design and evaluation of potential antiviral agents through molecular docking, highlighting the importance of computational chemistry in drug discovery (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-3-5-6-15-7-9-16(10-8-15)22-18(25)14-28-21-23-17-11-13-27-19(17)20(26)24(21)12-4-2/h7-11,13H,3-6,12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVGFQTQLXSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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